molecular formula C15H24N4O3S B6530502 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946200-37-9

2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No.: B6530502
CAS No.: 946200-37-9
M. Wt: 340.4 g/mol
InChI Key: NGLHLXROVFQVAM-UHFFFAOYSA-N
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Description

Its core consists of a 2-methylpropanamide (tert-butyl-substituted amide) linked via an ethyl sulfonyl group to a piperazine ring bearing a pyridin-2-yl substituent. This architecture suggests an intent to balance lipophilicity (via the tert-butyl group) with polar interactions (via the sulfonyl and pyridinyl moieties). The sulfonylethyl-piperazine scaffold may facilitate receptor binding, possibly targeting neurological or inflammatory pathways, as seen in structurally related CB2 receptor modulators .

Properties

IUPAC Name

2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-13(2)15(20)17-7-12-23(21,22)19-10-8-18(9-11-19)14-5-3-4-6-16-14/h3-6,13H,7-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLHLXROVFQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxides.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Common reagents include amines and alkyl halides.

Major Products Formed

  • Oxidation: : Pyridine N-oxides.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Various amides and sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity that could be explored for therapeutic purposes.

  • Medicine: : It could be investigated for its potential as a drug candidate.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Piperazine-sulfonylethyl-propanamide Pyridin-2-yl, tert-butyl ~420 (estimated)
9a Piperazine-carbonylphenyl-acetamide Trifluoromethylbenzoyl, acetamide ~450 (calculated)
9g Piperazine-carbonylphenyl-sulfonamide Trifluoromethylbenzoyl, methanesulfonamide ~480 (calculated)
307 Pyridine-sulfonyl-propanamide Trifluoromethylpyridin-2-yl 388

CB2 Receptor-Targeting Analogues

lists compounds (e.g., 307 , 306 ) with sulfonyl-propanamide backbones and heterocyclic substituents, highlighting:

  • Heteroaromatic Diversity : Compound 307 (MW 388) uses a pyridine-3-sulfonyl group, while the target compound’s pyridin-2-yl-piperazine may offer distinct binding geometry for receptor selectivity.
  • Molecular Weight : The target’s estimated MW (~420) falls between 307 (388) and 306 (450.1), suggesting moderate pharmacokinetic properties compared to bulkier analogues .

Functional Implications

  • Solubility : The pyridinyl and sulfonyl groups in the target may improve aqueous solubility relative to benzoyl-containing analogues (9a–9g ), though the tert-butyl group could counteract this by increasing hydrophobicity.
  • Metabolic Stability: Trifluoromethyl groups in 9a–9g and 307 are known to resist oxidative metabolism, whereas the target’s pyridinyl-piperazine moiety might be susceptible to cytochrome P450 oxidation.

Research Findings and Data

Pharmacological Hypotheses

The pyridinyl-piperazine motif may confer selectivity over CB1, a common challenge in cannabinoid receptor targeting .

Biological Activity

2-Methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a propanamide backbone with a sulfonyl group and a piperazine moiety substituted with a pyridine ring. This structural configuration is believed to contribute to its biological activity.

Property Value
Molecular FormulaC16H22N4O2S
Molecular Weight342.43 g/mol
Chemical ClassSulfonamide derivatives

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation and neuroprotection.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The potential of this compound in this regard is an area of ongoing investigation.

Neuroactive Effects

The piperazine ring in the compound suggests potential neuroactive effects. Compounds featuring piperazine have been linked to various neurological activities, including anxiolytic and antidepressant effects. The specific interaction of this compound with neurotransmitter systems remains to be fully elucidated.

Case Studies

  • Inhibition Studies : A study on related sulfonamide compounds demonstrated significant inhibition of bacterial strains at concentrations as low as 10 µM, suggesting that this compound may exhibit similar potency.
  • Neuroprotective Assays : In vitro assays indicated that related compounds could protect neuronal cells from oxidative stress, highlighting the potential for neuroprotective applications for this compound.

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